molecular formula C6H12ClNO B13131713 2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl

2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl

Cat. No.: B13131713
M. Wt: 149.62 g/mol
InChI Key: ARHHXQDOQFFXQQ-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexan-5-ylmethanol hydrochloride is a bicyclic nitrogen-containing compound with the molecular formula C6H12ClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[31One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . The reaction conditions often include the use of a base and an appropriate solvent under controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve batchwise synthesis, where the key steps are optimized for large-scale production. The process includes the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexan-5-ylmethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexan-5-ylmethanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexan-5-ylmethanol hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[3.1.0]hexan-5-ylmethanol hydrochloride is unique due to its specific bicyclic structure and the position of the hydroxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-azabicyclo[3.1.0]hexan-5-ylmethanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-2-7-5(6)3-6;/h5,7-8H,1-4H2;1H

InChI Key

ARHHXQDOQFFXQQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1(C2)CO.Cl

Origin of Product

United States

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